molecular formula C21H33NO2 B14510920 3-(2'-Hexylpiperidino)propyl benzoate CAS No. 63916-84-7

3-(2'-Hexylpiperidino)propyl benzoate

Cat. No.: B14510920
CAS No.: 63916-84-7
M. Wt: 331.5 g/mol
InChI Key: DTNVIQYPPCCDBY-UHFFFAOYSA-N
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Description

3-(2'-Hexylpiperidino)propyl benzoate is a benzoic acid ester derivative featuring a hexyl-substituted piperidine moiety linked via a propyl chain.

Properties

CAS No.

63916-84-7

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(2-hexylpiperidin-1-yl)propyl benzoate

InChI

InChI=1S/C21H33NO2/c1-2-3-4-8-14-20-15-9-10-16-22(20)17-11-18-24-21(23)19-12-6-5-7-13-19/h5-7,12-13,20H,2-4,8-11,14-18H2,1H3

InChI Key

DTNVIQYPPCCDBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Hexylpiperidino)propyl benzoate typically involves the esterification of 3-(2’-Hexylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Hexylpiperidino)propyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Hexylpiperidino)propyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

3-(2’-Hexylpiperidino)propyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug delivery systems or as a prodrug.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers

Mechanism of Action

The mechanism of action of 3-(2’-Hexylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Piperidine Molecular Formula Physical State Yield (%) Key Applications/Notes
3-(2'-Hexylpiperidino)propyl benzoate Hexyl C23H35NO3 Not reported - Hypothesized use in lipophilic drug formulations
3-(2-Methylpiperidino)propyl 4-benzyloxybenzoate 2-Methyl C23H29NO3 Solid - Structural analog; potential research chemical
3-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride 1-Ethyl C18H26ClNO2 Hydrochloride - Industrial/pharmaceutical intermediate
3-(4-Chlorophenoxy)propyl benzoate (3ai) 4-Chlorophenoxy (non-piperidine) C16H15ClO3 Light yellow solid 49 Model compound for ester synthesis
3-(6,6-Dimethyl-4-oxo-hexahydrobenzofuran)propyl benzoate (3aa) Hexahydrobenzofuran C21H26O4 Colorless oil 72 Synthetic intermediate for materials

Key Observations :

  • Lipophilicity: The hexyl group in this compound likely enhances lipid solubility compared to methyl or ethyl analogs, which may improve membrane permeability in drug delivery .
  • Synthetic Yields: Substituents influence reaction efficiency. For example, electron-withdrawing groups (e.g., 4-chlorophenoxy in 3ai) reduce yields (49%) compared to neutral or electron-donating groups (e.g., 71% for 3ak with 4-cyanophenoxy) .
  • Physical State : Piperidine derivatives with aromatic substituents (e.g., benzyloxy in ) tend to form solids, while aliphatic chains (e.g., hexahydrobenzofuran in ) yield oils.

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